1-[(4-methoxyphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one
Description
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-5-pyrrolidin-1-ylsulfonylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-23-15-6-4-14(5-7-15)12-18-13-16(8-9-17(18)20)24(21,22)19-10-2-3-11-19/h4-9,13H,2-3,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEUVTQZXKCWMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methoxyphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides.
Attachment of the methoxyphenyl moiety: This can be done through nucleophilic substitution reactions where the methoxyphenyl group is introduced.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-methoxyphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of dihydropyridines exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, it has shown efficacy against breast cancer cell lines by modulating key signaling pathways involved in tumor growth and metastasis .
Neuroprotective Effects
Dihydropyridine derivatives are known for their neuroprotective properties. Studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The mechanism involves the modulation of calcium channels and reduction of excitotoxicity.
Antimicrobial Properties
Preliminary studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. Its efficacy against bacterial strains suggests a potential role in developing new antibiotics, particularly in an era of increasing antibiotic resistance .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .
Case Studies
Mechanism of Action
The mechanism of action of 1-[(4-methoxyphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonyl group are key features that enable the compound to bind to target proteins or enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
5-(Pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one
This compound shares the 1,2-dihydropyridin-2-one core and pyrrolidine sulfonyl group with the target molecule but lacks the 4-methoxyphenylmethyl substitution. This derivative has been discontinued in commercial catalogs, suggesting challenges in synthesis or application .
1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one
This pyrrol-3-one derivative () features a chloro-phenyl and thiophene substituent. Unlike the target compound, its core is a 1,2-dihydro-3H-pyrrol-3-one ring, which exhibits distinct puckering behavior due to the five-membered ring system . Synthesized via cyclization of aminoacetylenic ketones with electron-deficient acetylenes, this compound highlights the role of acetylenic precursors in constructing similar heterocycles .
Substituent-Driven Comparisons
Methoxy vs. Chloro Substituents
The 4-methoxyphenyl group in the target compound contrasts with the 4-chlorophenyl group in the pyrrol-3-one analogue ().
Sulfonyl vs. Thiophene Moieties
The pyrrolidine sulfonyl group in the target compound provides strong electron-withdrawing effects and hydrogen-bond acceptor sites, unlike the thiophene group in the pyrrol-3-one analogue. Thiophene’s aromaticity may favor planar interactions with hydrophobic pockets, while sulfonyl groups improve water solubility and metabolic stability.
Data Table: Structural and Functional Comparison
Implications of Structural Variations
- Conformational Flexibility: The dihydropyridinone core’s puckering (as analyzed via Cremer-Pople coordinates ) allows adaptability in binding interactions, unlike the more rigid pyrrol-3-one analogue.
- Pharmacokinetic Profile : The target compound’s methoxy and sulfonyl groups balance solubility and permeability, whereas chloro and thiophene substituents may favor tissue penetration but limit aqueous stability.
Biological Activity
1-[(4-methoxyphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, neuroprotective, and enzyme inhibitory effects, supported by data tables and case studies.
Chemical Structure
The molecular formula for this compound is , and its structure can be represented as follows:
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to this compound. The compound exhibits moderate to strong activity against various bacterial strains.
Table 1: Antibacterial Activity Against Selected Strains
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
| Staphylococcus aureus | Moderate |
These results indicate the potential of the compound as an antibacterial agent, particularly against Gram-positive bacteria.
Neuroprotective Effects
The neuroprotective potential of this compound has been evaluated through its interaction with monoamine oxidase (MAO). Compounds structurally related to it have shown to be substrates for MAO-B, which is crucial for understanding their neurotoxic profiles.
Case Study: MAO-B Substrates
In a study examining various analogs, it was found that compounds with similar structures exhibited neurotoxicity linked to their oxidation by MAO-B. This suggests that this compound could also share this characteristic, warranting further investigation into its neuroprotective capabilities and toxicity profile .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease.
Table 2: Enzyme Inhibition Potency
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 5.12±0.004 |
| Urease | 3.45±0.002 |
These results demonstrate that the compound possesses significant inhibitory activity against both enzymes, indicating its potential therapeutic applications in conditions like Alzheimer's disease and urease-related disorders .
Pharmacological Implications
The diverse biological activities of this compound suggest its potential as a multi-target drug candidate. Its ability to inhibit key enzymes involved in neurotransmission and bacterial resistance mechanisms highlights its versatility in pharmacotherapy.
Q & A
Q. What are the recommended methods for synthesizing 1-[(4-methoxyphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling the 4-methoxyphenylmethyl group to the dihydropyridinone core via nucleophilic substitution, followed by sulfonylation of the pyrrolidine moiety. Key steps include:
- Intermediate Purification : Use column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate intermediates.
- Sulfonylation Optimization : Employ pyridine as a base to enhance sulfonyl chloride reactivity, as seen in analogous pyridine derivatives .
- Yield Improvement : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1.2 equivalents of pyrrolidine sulfonyl chloride) to minimize side products.
Q. How can the crystal structure of this compound be determined, and which software tools are suitable for refinement?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with synchrotron radiation for high-resolution data.
- Structure Solution : Apply direct methods via SHELXS for phase determination .
- Refinement : Refine using SHELXL , which handles anisotropic displacement parameters and hydrogen bonding networks effectively. Validate geometry with ORTEP-3 for graphical representation .
Q. What spectroscopic techniques are critical for confirming the molecular structure?
- Methodological Answer :
- NMR Analysis : Use - and -NMR to confirm substituent positions. For example, the methoxy group () appears as a singlet near δ 3.8 ppm, while the dihydropyridinone ring protons show splitting patterns between δ 6.0–7.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak () and fragmentation patterns.
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability using HPLC-MS to measure plasma concentrations. Poor in vivo activity may stem from rapid metabolism of the methoxyphenyl group.
- Metabolite Identification : Incubate the compound with liver microsomes and compare metabolites to active analogs (e.g., pyrimidine derivatives with similar substituents ).
- Structure-Activity Relationship (SAR) : Modify the pyrrolidine sulfonyl group to enhance metabolic stability, as seen in studies on pyridine-based antimicrobial agents .
Q. What computational strategies are effective for predicting binding modes of this compound with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. Parameterize the sulfonyl group’s partial charges using DFT calculations.
- MD Simulations : Run 100-ns molecular dynamics simulations in explicit solvent (e.g., GROMACS) to assess binding stability. Compare results with crystallographic data from related dihydropyridinone complexes .
Q. How can researchers design experiments to investigate the compound’s mechanism of action when initial enzymatic assays yield inconclusive results?
- Methodological Answer :
- Pull-Down Assays : Use biotinylated analogs to capture interacting proteins from cell lysates, followed by LC-MS/MS identification.
- Thermal Shift Assays : Monitor target protein denaturation via SYPRO Orange fluorescence to confirm direct binding.
- CRISPR-Cas9 Knockout Models : Validate target relevance by comparing compound efficacy in wild-type vs. gene-edited cell lines .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for stereocontrol during dihydropyridinone ring formation.
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor critical intermediates and prevent racemization.
- Crystallization Optimization : Use solvent mixtures (e.g., ethanol/water) to enhance crystal lattice formation, as demonstrated in pyridine derivative scale-ups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
